

Application Notes and Protocols: Measuring FAAH Inhibition with LY2183240

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Compound of Interest

Compound Name: LY2183240

Cat. No.: B1675615

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Introduction

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.^{[1][2]} By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling, which is involved in regulating pain, inflammation, and mood.^[1] Inhibition of FAAH elevates endogenous anandamide levels, presenting a promising therapeutic strategy for various conditions.^{[1][3]}

LY2183240 is a potent, covalent inhibitor of FAAH. It inactivates the enzyme by carbamylating its serine nucleophile. Originally investigated as a potential endocannabinoid transporter blocker, **LY2183240**'s primary mechanism for blocking anandamide uptake is now understood to be through the inhibition of FAAH, which acts as a metabolic driving force for anandamide's diffusion into cells. These application notes provide detailed protocols for measuring the inhibition of FAAH by **LY2183240**, both in biochemical assays and *in vivo*, to aid researchers in pharmacology and drug development.

Quantitative Data

The inhibitory activity of **LY2183240** against FAAH and other related enzymes has been quantified in several studies. The following tables summarize these findings for easy comparison.

Table 1: In Vitro Inhibition of FAAH by **LY2183240**

Parameter	Value	Cell Line/Enzyme Source	Reference(s)
IC ₅₀	12.4 nM	Recombinant FAAH	
K _i	540 pM	RBL-2H3 Cell Membranes	

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (e.g., enzyme activity) is reduced by half. K_i (Inhibition constant) is an indication of the potency of an inhibitor; it is the concentration required to produce half-maximum inhibition.

Table 2: Off-Target Inhibitory Activity of **LY2183240**

Target Enzyme	IC ₅₀	Reference(s)
Monoacylglycerol Lipase (MAGL)	5.3 nM	
ABHD6	0.09 nM	
KIAA1363	8.2 nM	

This table highlights the activity of **LY2183240** against other serine hydrolases, indicating its potential for off-target effects.

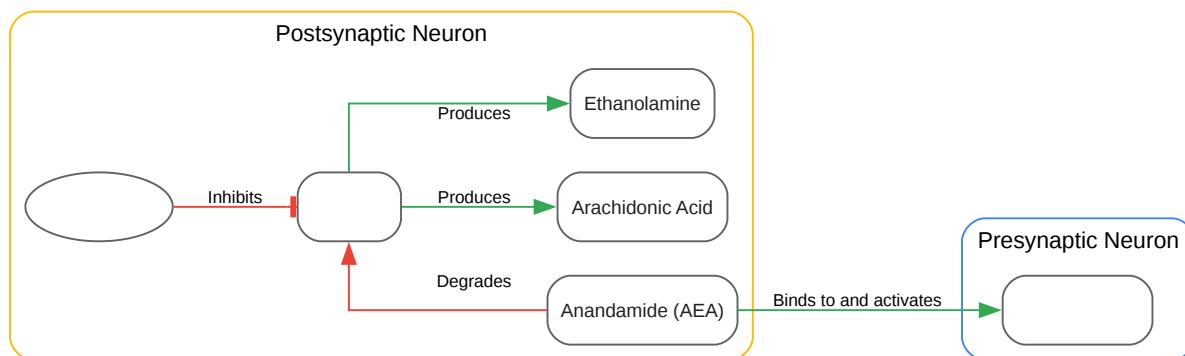
Table 3: In Vivo Efficacy of **LY2183240**

Parameter	Value	Species	Tissue/Model	Reference(s)
ED ₅₀ (Anandamide Elevation)	1.37 ± 0.980 mg/kg (i.p.)	Rat	Cerebellum	
Analgesic Effect	Dose-dependent attenuation	Rat	Formalin-induced paw-licking	

ED₅₀ (Median effective dose) is the dose that produces a quantal effect in 50% of the population that receives it. The in vivo data demonstrates **LY2183240**'s ability to modulate the endocannabinoid system and produce physiological effects.

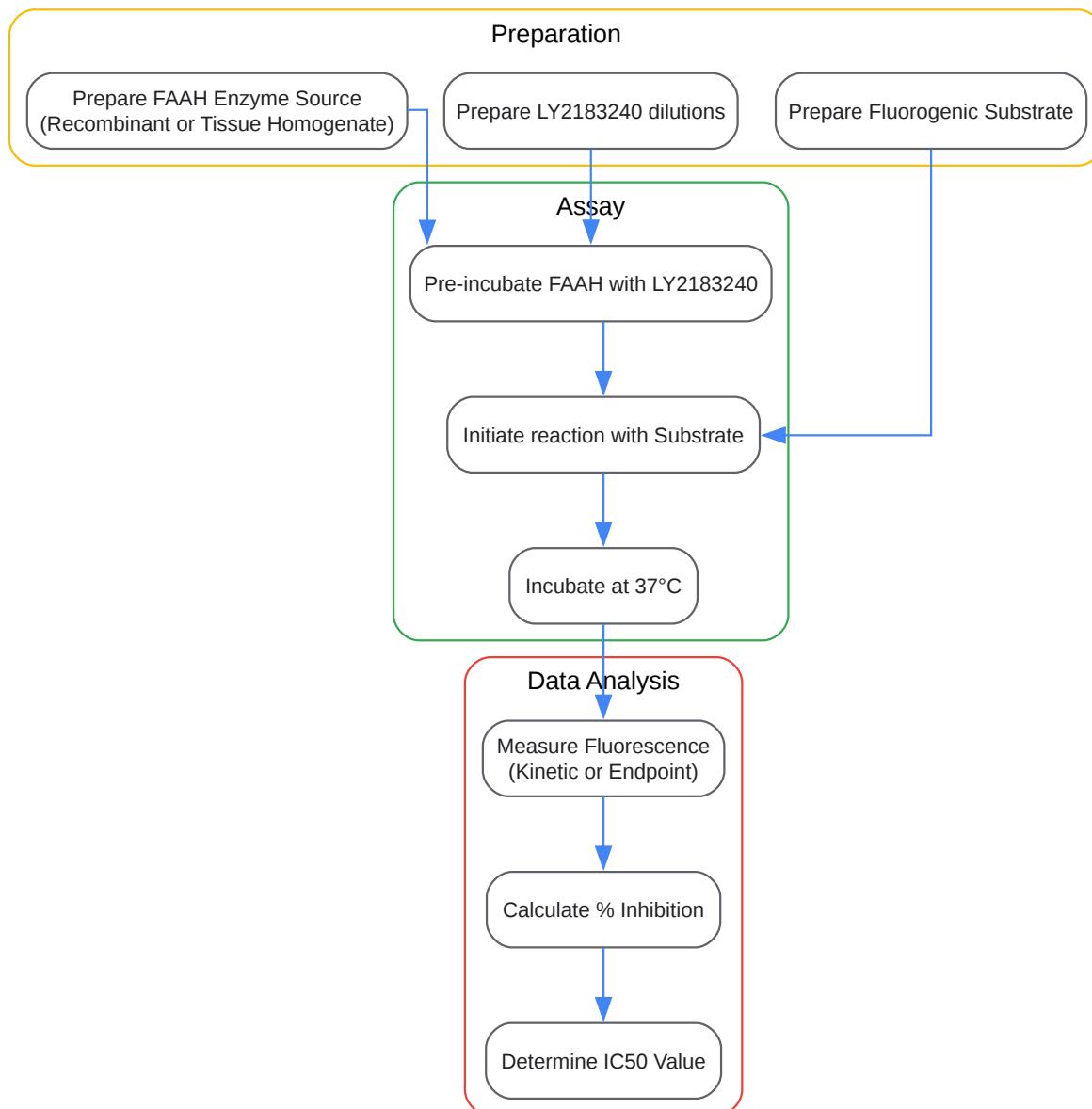
Signaling Pathway and Experimental Workflow

To visually represent the biological context and the experimental procedures, the following diagrams are provided.



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FAAH in the Endocannabinoid Signaling Pathway.

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Workflow for Measuring FAAH Inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for measuring FAAH inhibition by **LY2183240**.

I. In Vitro Fluorometric FAAH Inhibition Assay

This protocol is adapted from commercially available FAAH inhibitor screening kits and is suitable for determining the IC₅₀ of **LY2183240**.

A. Materials:

- Recombinant human or rat FAAH enzyme
- FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
- Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
- **LY2183240**
- DMSO (for dissolving **LY2183240**)
- 96-well, black, flat-bottom microplate
- Fluorescence microplate reader with excitation/emission wavelengths of ~340-360 nm and ~450-465 nm, respectively

B. Protocol:

- Prepare Reagents:
 - Dilute the FAAH enzyme to the desired concentration in cold FAAH Assay Buffer. Keep on ice.
 - Prepare a stock solution of **LY2183240** in DMSO (e.g., 10 mM).
 - Create a serial dilution of **LY2183240** in FAAH Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 1 μ M). Include a vehicle control (DMSO in assay buffer).
 - Prepare the FAAH substrate solution according to the manufacturer's instructions.

- Assay Procedure:

- To each well of the 96-well plate, add the following in order:
 - 170 μ L of FAAH Assay Buffer
 - 10 μ L of diluted FAAH enzyme
 - 10 μ L of **LY2183240** dilution or vehicle control
- Include "no enzyme" control wells containing 180 μ L of assay buffer and 10 μ L of vehicle.
- Pre-incubate the plate at 37°C for 5-10 minutes.
- Initiate the reaction by adding 10 μ L of the FAAH substrate to all wells.
- Immediately begin measuring the fluorescence in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for 30 minutes and then measure the fluorescence.

- Data Analysis:

- For kinetic data, determine the reaction rate (V_0) by calculating the slope of the linear portion of the fluorescence versus time curve.
- Subtract the rate of the "no enzyme" control from all other rates.
- Calculate the percentage of inhibition for each **LY2183240** concentration relative to the vehicle control: % Inhibition = $100 * (1 - (\text{Rate with Inhibitor} / \text{Rate with Vehicle}))$
- Plot the % Inhibition versus the log of the **LY2183240** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

II. In Vivo FAAH Inhibition and Ex Vivo Activity Measurement

This protocol describes the administration of **LY2183240** to rodents and the subsequent measurement of FAAH activity in brain tissue homogenates.

A. Materials:

- **LY2183240**
- Vehicle for injection (e.g., 20% SBE- β -CD in Saline)
- Male Sprague-Dawley rats (200-250 g)
- Tissue homogenization buffer (e.g., ice-cold FAAH Assay Buffer with protease inhibitors)[[2](#)]
- Dounce homogenizer or sonicator
- Refrigerated centrifuge
- BCA or Bradford protein assay kit
- All materials for the In Vitro Fluorometric FAAH Inhibition Assay

B. Protocol:

- In Vivo Administration:
 - Prepare **LY2183240** in the vehicle at the desired concentrations (e.g., 1-30 mg/kg).
 - Administer **LY2183240** or vehicle to the rats via intraperitoneal (i.p.) injection.
 - At a specified time point post-injection (e.g., 90 minutes), euthanize the animals and harvest the brain tissue (e.g., cerebellum). Immediately place the tissue on dry ice and store at -80°C until use.
- Preparation of Tissue Homogenate:
 - Thaw the brain tissue on ice and weigh it.
 - Add a 10-fold volume of ice-cold homogenization buffer (e.g., 100 mg tissue in 1 mL buffer).
 - Homogenize the tissue using a Dounce homogenizer or sonicator until a uniform suspension is achieved. Keep the sample on ice throughout this process.

- Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[\[2\]](#)
- Carefully collect the supernatant, which contains the cytosolic and microsomal fractions where FAAH is located.
- Determine the total protein concentration of the supernatant using a BCA or Bradford assay.

- Ex Vivo FAAH Activity Assay:
 - Dilute the tissue homogenate with FAAH Assay Buffer to a concentration that yields a linear reaction rate within the assay window.
 - Perform the fluorometric FAAH activity assay as described in Protocol I, using the tissue homogenate as the enzyme source. Omit the pre-incubation with additional **LY2183240**.
 - Measure the FAAH activity in samples from both vehicle- and **LY2183240**-treated animals.
- Data Analysis:
 - Calculate the rate of FAAH activity for each sample and normalize it to the protein concentration (e.g., RFU/min/µg protein).
 - Determine the percentage of FAAH inhibition in the **LY2183240**-treated group compared to the vehicle-treated group.

Conclusion

LY2183240 is a powerful tool for studying the endocannabinoid system due to its potent inhibition of FAAH. The protocols outlined in these application notes provide a framework for researchers to accurately measure the inhibitory effects of **LY2183240** in both biochemical and *in vivo* settings. Careful adherence to these methodologies will ensure reproducible and reliable data, facilitating further investigation into the therapeutic potential of FAAH inhibition.

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